molecular formula C10H10N2O B1626244 6-Ethoxyquinoxaline CAS No. 89770-34-3

6-Ethoxyquinoxaline

Katalognummer: B1626244
CAS-Nummer: 89770-34-3
Molekulargewicht: 174.2 g/mol
InChI-Schlüssel: XDEOBHQYFMZJNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethoxyquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The structure of quinoxaline consists of a benzene ring fused with a pyrazine ring, and the 6-ethoxy derivative has an ethoxy group attached to the sixth position of the quinoxaline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Ethoxyquinoxaline can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds in the presence of an acid catalyst. The reaction typically occurs in refluxing ethanol or acetic acid for several hours, yielding the desired quinoxaline derivative . Other methods include microwave-assisted synthesis, sonication, and ball milling, which offer more efficient and eco-friendly alternatives .

Industrial Production Methods

Industrial production of quinoxaline derivatives often involves large-scale synthesis using similar condensation reactions. The use of green chemistry principles, such as transition-metal-free catalysis and environmentally benign solvents, is becoming increasingly popular in industrial settings to minimize environmental impact .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties

6-Ethoxyquinoxaline has demonstrated notable antimicrobial activity. Research indicates that derivatives of quinoxaline compounds can effectively combat antibiotic-resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria. For example, a study highlighted that certain quinoxaline derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MICs) as low as 1.5 μg/mL against MRSA . This suggests that this compound and its derivatives could be developed into new antibiotics to address the growing issue of antibiotic resistance.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that quinoxaline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, compounds derived from quinoxaline have been tested against various cancer cell lines, revealing promising results in inhibiting tumor growth and enhancing the effects of existing chemotherapeutic agents . The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers synthesized a series of this compound derivatives and tested their efficacy against MRSA. The study revealed that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics like vancomycin. The findings suggest that these compounds could serve as adjunct therapies in treating resistant infections .

Case Study 2: Anticancer Activity

Another significant study focused on the anticancer properties of this compound derivatives against human gastric carcinoma cells. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner. Furthermore, molecular docking studies provided insights into how these compounds interact with specific targets involved in cancer cell survival .

Wirkmechanismus

The mechanism of action of quinoxaline, 6-ethoxy- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism may vary depending on the specific application and target .

Biologische Aktivität

6-Ethoxyquinoxaline is a member of the quinoxaline family, which is recognized for its diverse biological activities, including antiviral, anticancer, and antibacterial properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on current research findings.

Overview of Quinoxaline Derivatives

Quinoxalines are nitrogen-containing heterocycles that have gained attention in medicinal chemistry due to their promising biological properties. The structural diversity of quinoxaline derivatives allows for modifications that can enhance their pharmacological profiles. Notably, this compound has been studied for its antiviral and anticancer activities, making it a compound of interest in drug development.

Antiviral Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit significant antiviral properties. A systematic review highlighted various quinoxaline compounds that demonstrated potent inhibitory effects against viruses such as HIV-1 and cytomegalovirus (HCMV) .

Table 1: Antiviral Efficacy of Quinoxaline Derivatives

CompoundEC50 (µM)Virus Targeted
This compound<0.05HIV-1
Compound A<0.05HCMV
Compound B>30Influenza
Ganciclovir0.059HCMV

The effectiveness of this compound against HIV-1 was particularly notable, with an EC50 value indicating strong potential as an antiviral agent . The mechanism of action appears to involve interference with viral replication processes.

Anticancer Activity

In addition to its antiviral effects, this compound has been explored for its anticancer properties. Studies have shown that certain quinoxaline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds derived from the quinoxaline structure exhibited IC50 values in the low micromolar range against various cancer cell lines .

Table 2: Anticancer Efficacy of Quinoxaline Derivatives

CompoundIC50 (µg/mL)Cancer Cell Line
This compound2.3MCF-7
Compound C1.9HCT-116
Doxorubicin3.23MCF-7

The anticancer activity of this compound suggests that it may act through multiple pathways, including the induction of oxidative stress and modulation of cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring can significantly influence their potency and selectivity against various biological targets.

Key Findings from SAR Studies:

  • Substituents : The presence of ethoxy or other lipophilic groups enhances membrane permeability and bioavailability.
  • Positioning : Substituting different positions on the quinoxaline ring can lead to variations in inhibitory activity against specific targets .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • HIV Inhibition : In a study focusing on HIV replication, this compound was shown to effectively inhibit viral replication in vitro, showcasing its potential as a therapeutic agent against HIV .
  • Cancer Cell Studies : In vitro experiments demonstrated that this compound could induce cell death in MCF-7 breast cancer cells through apoptosis pathways, suggesting its application in cancer therapy .

Eigenschaften

IUPAC Name

6-ethoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-13-8-3-4-9-10(7-8)12-6-5-11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEOBHQYFMZJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477409
Record name Quinoxaline, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89770-34-3
Record name Quinoxaline, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethoxyquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Ethoxyquinoxaline
Reactant of Route 3
Reactant of Route 3
6-Ethoxyquinoxaline
Reactant of Route 4
Reactant of Route 4
6-Ethoxyquinoxaline
Reactant of Route 5
Reactant of Route 5
6-Ethoxyquinoxaline
Reactant of Route 6
Reactant of Route 6
6-Ethoxyquinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.